molecular formula C11H9ClN2O B11796441 2-Chloro-3-methyl-6-phenylpyrimidin-4(3H)-one

2-Chloro-3-methyl-6-phenylpyrimidin-4(3H)-one

Cat. No.: B11796441
M. Wt: 220.65 g/mol
InChI Key: VJRHVFOYFIVEMV-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-6-phenylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family. This compound is characterized by a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a chlorine atom at position 2, a methyl group at position 3, and a phenyl group at position 6 makes this compound unique. Pyrimidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methyl-6-phenylpyrimidin-4(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 2-chloro-3-methylpyrimidine and benzaldehyde in the presence of a base such as sodium hydroxide can yield the desired compound. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at position 2 can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group at position 3 can be oxidized to form a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction Reactions: The pyrimidinone ring can be reduced to form dihydropyrimidinone derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide), solvents (ethanol, methanol)

    Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone)

    Reduction: Reducing agents (sodium borohydride), solvents (ethanol, methanol)

Major Products

    Substitution: 2-Amino-3-methyl-6-phenylpyrimidin-4(3H)-one, 2-Thio-3-methyl-6-phenylpyrimidin-4(3H)-one

    Oxidation: 2-Chloro-3-carboxy-6-phenylpyrimidin-4(3H)-one

    Reduction: 2-Chloro-3-methyl-6-phenyl-1,2,3,4-tetrahydropyrimidin-4-one

Scientific Research Applications

2-Chloro-3-methyl-6-phenylpyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor antagonists.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-6-phenylpyrimidin-4(3H)-one depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biochemical pathways. For example, it could inhibit the activity of a key enzyme involved in DNA replication, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

2-Chloro-3-methyl-6-phenylpyrimidin-4(3H)-one can be compared with other pyrimidinone derivatives, such as:

    2-Chloro-4(3H)-pyrimidinone: Lacks the methyl and phenyl groups, resulting in different chemical and biological properties.

    3-Methyl-6-phenyl-4(3H)-pyrimidinone: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    2-Amino-3-methyl-6-phenylpyrimidin-4(3H)-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-3-methyl-6-phenylpyrimidin-4-one

InChI

InChI=1S/C11H9ClN2O/c1-14-10(15)7-9(13-11(14)12)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

VJRHVFOYFIVEMV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N=C1Cl)C2=CC=CC=C2

Origin of Product

United States

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